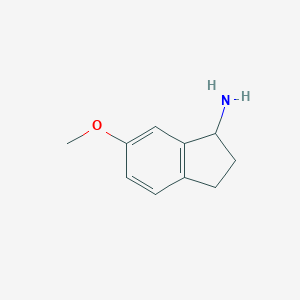

6-Methoxy-2,3-dihydro-1H-inden-1-amine

描述

6-Methoxy-2,3-dihydro-1H-inden-1-amine is an organic compound with a unique structure that includes a methoxy group attached to an indane backbone

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,3-dihydro-1H-inden-1-amine typically involves the reaction of 6-methoxyindanone with an appropriate amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions usually include a solvent like methanol or ethanol and may require heating to reflux .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing the reaction conditions to maximize yield and purity while minimizing cost and environmental impact.

化学反应分析

Types of Reactions

6-Methoxy-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the methoxy group, forming a simpler indane derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 6-methoxyindanone, while reduction can yield 2,3-dihydro-1H-inden-1-amine .

科学研究应用

Chemical Properties and Structure

Molecular Formula : C₁₀H₁₃NO

Molecular Weight : 163.22 g/mol

IUPAC Name : (1S)-6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

The compound features a bicyclic structure with a methoxy group at the 6-position and an amine group at the 1-position of the indene core. These functional groups contribute to its reactivity and potential interactions with biological targets.

Chemistry

6-MDIA serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry. Key reactions include:

- Oxidation : The methoxy group can be oxidized to yield 6-methoxyindanone.

- Reductive Amination : It can be synthesized through the reaction of 6-methoxyindanone with amines under reductive conditions using agents like sodium borohydride.

Biology

Research indicates that 6-MDIA exhibits several biological activities:

- Neuroprotective Effects : Preliminary studies suggest that it may protect neurons from oxidative stress, potentially benefiting neurodegenerative diseases such as Alzheimer's. Its structural similarity to neurotransmitters allows it to modulate dopaminergic systems effectively.

- Antimicrobial Activity : In vitro studies have demonstrated that 6-MDIA possesses antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) are reported as follows:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 μg/mL |

| Escherichia coli | 62.5 μg/mL |

These findings suggest its potential use in developing new antimicrobial agents.

Medicine

Ongoing research is exploring the therapeutic potential of 6-MDIA for various medical applications:

- Drug Development : As a scaffold for new drug synthesis, it shows promise in targeting various diseases due to its ability to interact with specific enzymes and receptors. Its dual functionality from the methoxy and amine groups enhances its binding affinity .

Case Study 1: Neuroprotective Properties

A study investigated the neuroprotective effects of 6-MDIA in neuronal cell cultures exposed to oxidative stress. Results indicated that treatment with 6-MDIA significantly reduced markers of oxidative damage and improved cell viability compared to untreated controls, highlighting its potential role in neuroprotection.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial efficacy of 6-MDIA against a panel of bacterial pathogens using disk diffusion methods alongside MIC determinations. The compound exhibited significant bactericidal properties within a short exposure time, suggesting its potential as a therapeutic agent against resistant bacterial strains.

作用机制

The mechanism of action of 6-Methoxy-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets in the body. The methoxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with neurotransmitter systems and other biological pathways .

相似化合物的比较

Similar Compounds

6-Hydroxy-2,3-dihydro-1H-inden-1-amine: Similar structure but with a hydroxy group instead of a methoxy group.

2,3-Dihydro-1H-inden-1-amine: Lacks the methoxy group, making it less polar and potentially less reactive in certain contexts.

6-Methoxyindanone: Precursor to 6-Methoxy-2,3-dihydro-1H-inden-1-amine, with a ketone group instead of an amine.

Uniqueness

This compound is unique due to the presence of both a methoxy group and an amine group on the indane backbone.

生物活性

6-Methoxy-2,3-dihydro-1H-inden-1-amine (commonly referred to as 6-MDIA) is an organic compound characterized by its bicyclic structure, which includes an indene core. Its molecular formula is , and it has garnered attention for its potential biological activities, particularly in neuropharmacology and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity of 6-MDIA, supported by data tables, case studies, and research findings.

6-MDIA features a methoxy group at the 6-position and an amine group at the 1-position of the indene structure. These functional groups contribute to its unique reactivity and potential interactions with biological targets.

Chemical Structure

- Molecular Formula :

- Molecular Weight : 163.22 g/mol

- IUPAC Name : (1S)-6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

The biological activity of 6-MDIA is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the methoxy group enhances binding affinity through hydrophobic interactions. This dual functionality allows 6-MDIA to modulate various biological processes effectively.

Neuroprotective Effects

Recent studies suggest that 6-MDIA may exhibit neuroprotective properties , potentially linked to its structural similarity to known neurotransmitters. This suggests a role in modulating dopaminergic systems, making it a candidate for further investigation in neuropharmacology.

Antimicrobial Activity

Preliminary investigations have highlighted the antimicrobial potential of 6-MDIA against various bacterial strains. The compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective antibacterial properties.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.0195 |

These results indicate that 6-MDIA could be considered for development as an antimicrobial agent .

Case Study 1: Neuropharmacological Research

A study investigating the effects of 6-MDIA on dopaminergic signaling pathways revealed that the compound could enhance dopamine receptor activity, suggesting its potential use in treating neurodegenerative diseases such as Parkinson's disease. The study utilized in vitro assays to assess binding affinity and functional outcomes related to dopaminergic transmission.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial efficacy of 6-MDIA against a panel of bacterial pathogens. The study employed disk diffusion methods alongside MIC determinations to quantify the antibacterial effects. Results showed that 6-MDIA not only inhibited bacterial growth but also exhibited bactericidal properties against S. aureus and E. coli within a short exposure time .

Discussion

The diverse biological activities of 6-MDIA underscore its potential as a multifaceted therapeutic agent. Its neuroprotective effects may offer new avenues for treating neurological disorders, while its antimicrobial properties position it as a candidate for combating resistant bacterial strains.

属性

IUPAC Name |

6-methoxy-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6,10H,3,5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGIPIBKCOYHFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432785 | |

| Record name | 6-Methoxy-1-Indanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103028-81-5 | |

| Record name | 6-Methoxy-1-Indanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。